Home > Products > Screening Compounds P21420 > Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate - 488094-85-5

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

Catalog Number: EVT-3062500
CAS Number: 488094-85-5
Molecular Formula: C16H13N3O3S
Molecular Weight: 327.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the exact compound is not mentioned, its structure suggests it belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are a type of heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, attracting significant interest in medicinal chemistry research. [, , , , , , , , , , , , , , , , , , , , , , , , ]

1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones

  • Compound Description: This series of compounds represents Mannich bases of 3-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione derivatives. These compounds were synthesized and evaluated for their antimycobacterial activity. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound, a heterocyclic 1,3,4-oxadiazole derivative, was synthesized from 1-Isonicotinoyl-4-phenylthiosemicarbazide. Its crystal structure was determined, revealing a nearly planar structure with minimal dihedral angles between the oxadiazole, phenyl, and pyridinium rings. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound, a heterocyclic 1,2,4-triazole derivative, was synthesized from 1-Isonicotinoyl-4-phenylthiosemicarbazide. Its crystal structure was determined, revealing a non-planar structure. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

  • Compound Description: This compound was synthesized using a CoII-catalyzed method, and its crystal structure was determined. The structure features a symmetric N⋯H+⋯N unit. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity and neurotoxicity. The study aimed to explore the potential of these compounds as anticonvulsant agents. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibits a remarkable pharmacokinetic profile and demonstrated promising results in preclinical models of rheumatoid arthritis (RA). []

4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate

  • Compound Description: This compound's crystal structure was determined, revealing that π–π stacking interactions between the aromatic rings contribute to the stability of the crystal structure. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole Derivatives

  • Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole linked to a benzoxazole moiety, was synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. It shows potent anti-inflammatory activity but lower emetogenicity. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)1-phenylethan-1-one

  • Compound Description: This imidazole compound was synthesized and its structure was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance. [, ]

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

  • Compound Description: This series of compounds, derived from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazides, was synthesized and characterized using spectroscopic methods. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones

  • Compound Description: These compounds were investigated for their polymorphic structures, revealing multiple forms with distinct intermolecular interactions and packing arrangements. []

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: This series of compounds, incorporating a 1,3,4-oxadiazole ring linked to a dihydropyridine moiety, was synthesized with the aim of developing potential anti-inflammatory and anti-cancer agents. []

2‐(p‐tolyloxy)‐3‐(5‐(pyridin‐4‐yl)‐1,3,4‐oxadiazol‐2‐yl)quinoline Derivatives

  • Compound Description: This series of compounds, synthesized via oxidative cyclization, was evaluated for their antibacterial activities against various bacterial strains. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds, designed to explore their antimicrobial and antioxidant activities, incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine moiety. []

1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

  • Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring with pyridinyl substituents, was determined using X-ray diffraction. []

7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

  • Compound Description: This series of compounds, incorporating a 1,3,4-oxadiazole ring linked to a rigid morphine structure, was synthesized and characterized using spectroscopic techniques. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its metabolism was investigated in various species, revealing diverse metabolic pathways. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Derivatives

  • Compound Description: This series of oxadiazole analogues was synthesized and characterized for their antiproliferative and antimicrobial activities. Some compounds showed promising activity against specific cancer cell lines. []

7-methyl-4-(5-aryl-[1,3,4] oxadiazol-2-yl methyl)-chromen-2-one Derivatives

  • Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring linked to a chromen-2-one moiety, was synthesized from commercially available starting materials. [, ]

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring linked to a pyridazinone moiety, was determined, revealing C—H⋯N and C—H⋯O contacts contributing to crystal packing. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine Derivatives

  • Compound Description: This series of compounds, incorporating a 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety, was synthesized and evaluated for their antifungal activity. Some compounds showed significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

  • Compound Description: The crystal structure of this compound was determined and Hirshfeld surface analysis was used to understand intermolecular interactions. []

4-(((4-(5-(Aryl)-1, 3, 4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol Derivatives

  • Compound Description: This series of compounds, synthesized from 4-(((4-hydroxy-3,5-dimethoxybenzyl)oxy)methyl) benzohydrazide and substituted carboxylic acids, was investigated for their antioxidant properties using DPPH and FRAP assays. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound's crystal structure was determined, revealing the presence of N—H⋯O and N—H⋯S hydrogen bonds. []

N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamine Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative and antioxidant activities. Some compounds showed promising activity against cancer cell lines and as DPPH free radical scavengers. []

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

  • Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring, was determined. The structure revealed two conformers, stabilized by a network of N—H⋯O hydrogen bonds. []
  • Compound Description: This series of 2,5-diaryloxadiazole and mercaptooxadiazole derivatives were synthesized and investigated for their antimicrobial and antitubercular activities. []
  • Compound Description: These series of compounds, designed as modifications of isoniazid (INH), were evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for urease inhibitory potential and cytotoxicity. The compounds exhibited promising urease inhibitory activity and were found to be less cytotoxic. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This series of compounds, featuring a hybrid ring system of thiazole and oxadiazole, was synthesized and evaluated for its antibacterial potential, showing significant activity. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide Analogues

  • Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors. The compounds were designed based on the 1,3,4-oxadiazole scaffold and were found to exhibit good to excellent inhibitory activity against alkaline phosphatase. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Derivatives

  • Compound Description: This series of compounds, incorporating a 1,3,4-oxadiazole ring linked to a tetrahydropyrimidine and an indole moiety, was synthesized and evaluated for antibacterial, antifungal, and antioxidant activities. The compounds showed promising results in all three assays. []

catena-Poly[[diaquanickel(II)]-bis(μ-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)]

  • Compound Description: This coordination polymer incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol moiety as a bridging ligand between nickel(II) centers. []

Bis(μ-4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene)di-μ-chlorido-bis[chloridocopper(II)]

  • Compound Description: This complex features a binuclear copper(II) structure bridged by chloride ions and coordinated by ligands containing a 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound, featuring a pyrazole ring linked to an oxadiazole ring, was investigated for its conformational preferences using crystallographic analysis. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one

  • Compound Description: This compound's crystal structure was determined, revealing the formation of dimers through C—H⋯O and C—H⋯N hydrogen bond interactions, which further assemble into chains. []

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate

  • Compound Description: This cobalt(II) complex incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol moiety as a ligand, coordinating through both the pyridyl nitrogen and carboxylate oxygen atoms. []

Bis(μ-2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolato)bis[(acetylacetonato)copper(II)]

  • Compound Description: This compound is a novel binuclear copper(II) metallocycle synthesized using an asymmetric ligand containing a 1,3,4-oxadiazole ring. The structure is stabilized by weak Cu···S, C-H···π and π-π interactions. []

1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane

  • Compound Description: This compound's crystal structure was determined, revealing a twisted conformation of the 1,3,4-oxadiazole and pyridinyl rings. []
Overview

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate is a complex organic compound that integrates a methyl ester of benzoic acid with a thioether linked to a pyridine-substituted oxadiazole. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceuticals.

Source

The compound can be synthesized through various chemical methods, primarily involving the reaction of benzoic acid derivatives with oxadiazole and pyridine moieties. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant biological activities, including anticancer properties, making them a focus of pharmaceutical research .

Classification

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate belongs to the class of benzoates and oxadiazoles, which are recognized for their diverse biological activities. The specific classification includes:

  • Chemical Class: Organic compounds
  • Subclasses: Benzoates, Oxadiazoles
  • Functional Groups: Ester, Thioether, Pyridine
Synthesis Analysis

Methods

The synthesis of methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids in the presence of phosphorus oxychloride. The oxadiazole is formed through cyclization reactions.
  2. Thioether Formation: The introduction of the sulfanylmethyl group can be performed using thiol derivatives and suitable electrophiles.
  3. Esterification: Finally, the benzoate moiety is introduced via esterification reactions involving benzoic acid derivatives and alcohols.

Technical Details

The synthetic route may utilize greener approaches to improve yield and reduce environmental impact. For instance, using alternative solvents or catalysts can enhance reaction efficiency .

Molecular Structure Analysis

Structure

The molecular formula for methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate is C16H13N3O3SC_{16}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 327.36 g/mol .

Structural Features:

  • Benzoate Group: Contributes to the compound's lipophilicity.
  • Oxadiazole Ring: Provides unique electronic properties and biological activity.
  • Pyridine Substituent: Enhances solubility and potential interaction with biological targets.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate may undergo various chemical reactions:

  1. Nucleophilic Substitution: The sulfur atom in the thioether can participate in nucleophilic substitutions.
  2. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  3. Reduction Reactions: The oxadiazole moiety may be reduced to explore different derivatives.

Technical Details

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

Process

The mechanism by which methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate exerts its biological effects is primarily linked to its interaction with specific cellular targets involved in cancer pathways.

Key Points:

  1. Targeting Enzymes: The oxadiazole ring may inhibit enzymes critical for cancer cell proliferation.
  2. Inducing Apoptosis: The compound may trigger programmed cell death in malignant cells through various signaling pathways.

Data

Studies indicate that derivatives of oxadiazoles possess significant anticancer activity against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit:

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Specific melting point data would need to be experimentally determined.

Chemical Properties

Key chemical properties include:

Relevant data from databases such as PubChem provide insights into these properties .

Applications

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer drugs.
  2. Biological Research: Studying mechanisms of action related to cancer biology.
  3. Chemical Intermediates: Utilized in synthesizing other biologically active compounds.

Research continues to explore its full potential within medicinal chemistry and related fields .

Properties

CAS Number

488094-85-5

Product Name

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

IUPAC Name

methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

Molecular Formula

C16H13N3O3S

Molecular Weight

327.36

InChI

InChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3

InChI Key

NWPPHMCDJATXDQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.